3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Overview
Description
The compound “3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The chlorodifluoromethyl group (-CF2Cl) is a halogenated alkyl group, and the methyl group (-CH3) is a common alkyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the chlorodifluoromethyl and methyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a planar, aromatic ring system. The chlorodifluoromethyl group would add polarity to the molecule, and the methyl group would provide some degree of hydrophobicity.Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The chlorodifluoromethyl group might be susceptible to nucleophilic substitution reactions, and the pyrazole ring could potentially participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorodifluoromethyl group would likely make the compound relatively polar, which could affect its solubility in different solvents.Scientific Research Applications
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Late-stage difluoromethylation
- Application: This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Synthesis of 2-(Chlorodifluoromethyl)indoles for Nucleophilic Halogen Exchange with [18F]Fluoride
- Application: The synthesis of 2-[18F]trifluoromethylated indoles from the corresponding chlorodifluoromethyl precursors was found to proceed under milder conditions when compared to known metal-free nucleophilic exchange reactions with [18F]fluoride on chlorodifluoro-methyl arenes .
- Method: A key element in the reaction course is – most likely – a favorable elimination-addition mechanism on the 2-methyl position of the indole .
- Results: This single step labeling methodology nicely complements the so far existing routes to 2-[18F]trifluoromethylated indoles .
-
Late-stage difluoromethylation
- Application: This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Late-stage difluoromethylation
- Application: This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling this compound.
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. This could involve studies to optimize its synthesis, detailed characterization of its properties, and testing of its activity against various biological targets.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and specific analysis, more information or experimental data would be needed. If you have access to specific articles or data related to this compound, I would be happy to help analyze them.
properties
IUPAC Name |
3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDBRBWYIQJDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363006 | |
Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole | |
CAS RN |
321998-14-5 | |
Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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